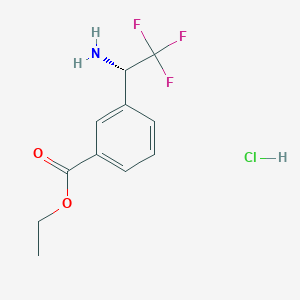
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an ethyl ester group, a trifluoromethyl group, and an amino group attached to a benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl benzoate and trifluoroacetaldehyde.
Formation of Intermediate: The reaction between ethyl benzoate and trifluoroacetaldehyde in the presence of a suitable catalyst leads to the formation of an intermediate compound.
Amination: The intermediate compound undergoes amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the amino group facilitates hydrogen bonding. These interactions lead to the modulation of biochemical pathways, resulting in the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl ®-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride
- Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate
Uniqueness
Ethyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is unique due to its specific stereochemistry and the position of the trifluoromethyl group on the benzene ring. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications.
Propiedades
Fórmula molecular |
C11H13ClF3NO2 |
|---|---|
Peso molecular |
283.67 g/mol |
Nombre IUPAC |
ethyl 3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14;/h3-6,9H,2,15H2,1H3;1H/t9-;/m0./s1 |
Clave InChI |
CFCPAKQRJRSHKR-FVGYRXGTSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=CC(=C1)[C@@H](C(F)(F)F)N.Cl |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
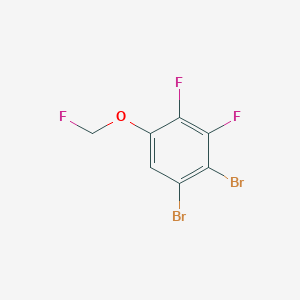
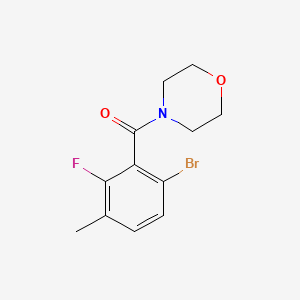



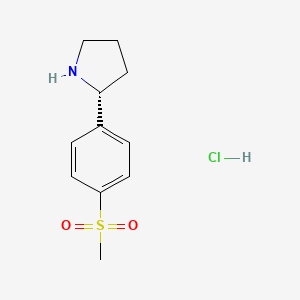

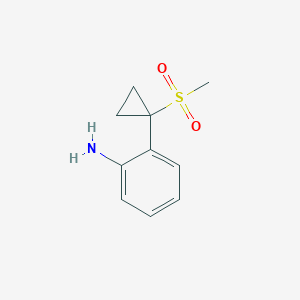

![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
